molecular formula C8H12Cl2N2O2 B015404 (3S,6S)-3,6-bis(2-chloroethyl)piperazine-2,5-dione CAS No. 1333325-25-9

(3S,6S)-3,6-bis(2-chloroethyl)piperazine-2,5-dione

Cat. No.: B015404
CAS No.: 1333325-25-9
M. Wt: 239.1 g/mol
InChI Key: USWJWDYDLDQLDK-WDSKDSINSA-N
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Description

Gavestinel is a highly potent and selective non-competitive antagonist that acts at the strychnine-insensitive glycine binding site of the N-methyl-D-aspartate receptor-channel complex. It was developed by GlaxoSmithKline for the treatment of acute intracerebral hemorrhage and ischemic stroke. Despite its promising preclinical results, it failed to show efficacy in large clinical trials .

Preparation Methods

Gavestinel is synthesized by substituting indole-2-carboxylate at the C-3 position with an unsaturated lateral side chain. The synthetic route involves the reaction of indole-2-carboxylate with an appropriate aniline derivative under specific reaction conditions . The industrial production methods for Gavestinel are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Gavestinel undergoes several types of chemical reactions, including hydroxylation. One of the major reactions involves the hydroxylation of Gavestinel by cytochrome P450 2C9 to form p-Hydroxygavestinel . Common reagents and conditions used in these reactions include cytochrome P450 enzymes and appropriate cofactors. The major product formed from this reaction is p-Hydroxygavestinel .

Comparison with Similar Compounds

Gavestinel is unique in its high selectivity and affinity for the glycine site of the N-methyl-D-aspartate receptor. Similar compounds include other N-methyl-D-aspartate receptor antagonists such as ketamine, memantine, and magnesium sulfate. Gavestinel’s selectivity for the glycine site distinguishes it from these compounds, which often target the glutamate site .

Properties

IUPAC Name

(3S,6S)-3,6-bis(2-chloroethyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Cl2N2O2/c9-3-1-5-7(13)12-6(2-4-10)8(14)11-5/h5-6H,1-4H2,(H,11,14)(H,12,13)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWJWDYDLDQLDK-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C1C(=O)NC(C(=O)N1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCl)[C@H]1C(=O)N[C@H](C(=O)N1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355958
Record name AC1LGBGW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333325-25-9
Record name AC1LGBGW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,6S)-3,6-bis(2-chloroethyl)piperazine-2,5-dione
Reactant of Route 2
(3S,6S)-3,6-bis(2-chloroethyl)piperazine-2,5-dione
Reactant of Route 3
(3S,6S)-3,6-bis(2-chloroethyl)piperazine-2,5-dione
Reactant of Route 4
(3S,6S)-3,6-bis(2-chloroethyl)piperazine-2,5-dione
Reactant of Route 5
(3S,6S)-3,6-bis(2-chloroethyl)piperazine-2,5-dione
Reactant of Route 6
(3S,6S)-3,6-bis(2-chloroethyl)piperazine-2,5-dione

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